molecular formula C₂₇H₂₄N₆O₉ B1146485 Balsalazide impurity 3 CAS No. 1346606-53-8

Balsalazide impurity 3

Número de catálogo B1146485
Número CAS: 1346606-53-8
Peso molecular: 576.51
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Balsalazide impurity 3 involves a series of chemical reactions starting from key precursors and intermediates. One method involves the condensation, reduction, diazotization, coupling, and salification reactions starting from 4-nitrobenzoyl chloride to synthesize Balsalazide Disodium, during which this compound can be formed as a by-product (Leng Zong-kang, 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific functional groups and bonds, which can be elucidated using various analytical techniques such as UV, IR, 1H NMR, and ESI-MS. These methods confirm the chemical structure and help in understanding the molecular interactions and stability of the impurity.

Chemical Reactions and Properties

This compound undergoes specific chemical reactions, including oxidative processes. A study on the oxidation of Balsalazide with acidic chloramine-T and bromamine-T provides insights into the reactivity and stability of such impurities under different conditions. These reactions are critical for understanding the degradation pathways and potential transformation products of Balsalazide impurities (Puttaswamy & Dakshayani, 2014).

Aplicaciones Científicas De Investigación

Stability-Indicating Analysis

Balsalazide impurity 3 is used in stability-indicating analysis of Balsalazide {svg_1}. A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms {svg_2}.

Degradation Product Characterization

The impurity is used in the characterization of degradation products of Balsalazide {svg_3}. The study aimed to investigate a novel approach by utilizing liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC–MS) to separate, identify and characterize very nominal quantities of degradation products (DPs) of balsalazide along with its process related impurities without isolation from their reaction mixtures {svg_4}.

Method Development and Validation

This compound is used in the development and validation of analytical methods {svg_5}. It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Balsalazide {svg_6}.

Impurity Profiling

The impurity is used in impurity profiling of Balsalazide {svg_7}. The impurities along with balsalazide were resolved on spherisorb ODS2 (250×4.6 mm, 5.0 μm) column at room temperature using 0.2 M sodium acetate solution at pH 4.5 and methanol in the ratio of 55:45 (v/v) as mobile phase pumped isocratically at 1.0 mL/min as mobile phase and UV detection at 255 nm {svg_8}.

Stress Studies

This compound is used in stress studies of Balsalazide {svg_9}. The balsalazide pure compound was subjected to stress studies and a total of four degradation products (DPs) were formed during the stress study {svg_10}.

Quality Control

The impurity is used in quality control of Balsalazide {svg_11}. Balsalazide USP Impurity 3 is supplied with detailed characterization data compliant with regulatory guideline {svg_12}.

Mecanismo De Acción

Target of Action

Balsalazide impurity 3, like Balsalazide, primarily targets the large intestine . The large intestine plays a crucial role in the pathogenesis of ulcerative colitis, an inflammatory bowel disease. This compound is believed to act directly on this organ .

Mode of Action

this compound is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is the active agent that exerts anti-inflammatory effects . The exact mechanism of action of mesalazine is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal (GI) tract rather than systemically .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of Balsalazide. The prodrug is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalazine . Mesalazine then acts on the inflamed tissue in the colon, reducing inflammation and alleviating symptoms of ulcerative colitis .

Pharmacokinetics

Balsalazide itself is known to have a bioavailability of less than 1% . It is usually administered as the disodium salt . The pharmacokinetics of Balsalazide and its impurities are characterized by large inter-subject variability .

Result of Action

The result of the action of this compound is likely the reduction of inflammation in the colon, similar to Balsalazide . This is due to the local anti-inflammatory effects of mesalazine, the active metabolite . The reduction in inflammation can alleviate the symptoms of ulcerative colitis .

Action Environment

The action of this compound is influenced by the environment within the colon. The prodrug is cleaved by bacterial azoreduction in the colon to release mesalazine . Therefore, the presence and activity of specific bacteria in the colon may influence the efficacy of this compound. Additionally, the stability of this compound may be affected by factors such as pH and the presence of other substances in the colon.

Safety and Hazards

According to the safety data sheet, it is advised to avoid breathing mist, gas, or vapors of Balsalazide . Contact with skin and eyes should be avoided, and personal protective equipment should be used . The test solution was found to be stable in 70:30 (v/v) methanol–water for 48 h .

Propiedades

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQZTYNNGNNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346606-53-8
Record name 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.